molecular formula C10H15N3 B3174679 2-Isopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine CAS No. 954230-61-6

2-Isopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine

Cat. No.: B3174679
CAS No.: 954230-61-6
M. Wt: 177.25 g/mol
InChI Key: CJKMUTXSZGDRJB-UHFFFAOYSA-N
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Description

2-Isopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine is a bicyclic compound that belongs to the class of pyrido[4,3-d]pyrimidines.

Biochemical Analysis

Biochemical Properties

It has been found to be involved in the inhibition of mTOR kinase and PI3 kinase . This suggests that it may interact with these enzymes and potentially other biomolecules in biochemical reactions .

Cellular Effects

In cellular contexts, 2-Isopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine has been shown to have an effect on cell growth. It has a blocking effect that prevents mTOR from signaling to downstream pathways that control cell growth . This suggests that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known to prevent mTOR from signaling to downstream pathways that control cell growth . This could involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known to have a blocking effect on mTOR signaling, suggesting that it may have long-term effects on cellular function .

Dosage Effects in Animal Models

It has been found to be active in preclinical mouse cancer models of prostate, breast, ovarian, lung, multiple myeloma, and brain cancers .

Metabolic Pathways

It is known to inhibit mTOR and PI3 kinase, suggesting that it may be involved in the metabolic pathways of these enzymes .

Transport and Distribution

Given its role in inhibiting mTOR and PI3 kinase, it may interact with transporters or binding proteins and have effects on its localization or accumulation .

Subcellular Localization

Given its role in inhibiting mTOR and PI3 kinase, it may be directed to specific compartments or organelles where these enzymes are located .

Preparation Methods

The synthesis of 2-Isopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine can be achieved through various synthetic routes. One common method involves the condensation of pyridine and pyrimidine derivatives. The reaction typically requires the use of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the formation of the bicyclic structure .

Industrial production methods often involve multicomponent synthesis, where multiple reactants are combined in a single reaction vessel to form the desired product. This approach is advantageous as it reduces the number of steps and increases the overall yield of the compound .

Chemical Reactions Analysis

2-Isopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions .

Properties

IUPAC Name

2-propan-2-yl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3/c1-7(2)10-12-6-8-5-11-4-3-9(8)13-10/h6-7,11H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJKMUTXSZGDRJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=C2CNCCC2=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

954230-61-6
Record name 2-(propan-2-yl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Isopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
Reactant of Route 2
2-Isopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
Reactant of Route 3
2-Isopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
Reactant of Route 4
2-Isopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
Reactant of Route 5
2-Isopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
Reactant of Route 6
2-Isopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine

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